Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate (CAS 57677-99-3) is a perfluorinated alkyl phosphate (PFAP) with two highly fluorinated tetradecyl chains. Its molecular formula is C₂₈H₁₀F₅₀O₄P, and it belongs to a class of surfactants and industrial additives known for extreme hydrophobicity, thermal stability, and resistance to chemical degradation . The compound’s structure features 25 fluorine atoms per chain (denoted "pentacosafluoro"), contributing to its unique physicochemical properties, including low surface tension and environmental persistence.
Properties
CAS No. |
57677-99-3 |
|---|---|
Molecular Formula |
(O)P(OH)(OCH2CH2C12F25)2 C28H9F50O4P |
Molecular Weight |
1390.3 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate |
InChI |
InChI=1S/C28H9F50O4P/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78/h1-4H2,(H,79,80) |
InChI Key |
BRIQAVTVXOWEGR-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference. The general reaction scheme is as follows:
2 RfOH + POCl3→(RfO)2P(O)OH + 2 HCl
where Rf represents the fluorinated alkyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.
Hydrolysis: In the presence of water or moisture, it can hydrolyze to form the corresponding fluorinated alcohol and phosphoric acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the phosphate group.
Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.
Major Products
Fluorinated Alcohols: Resulting from hydrolysis.
Substituted Phosphates: From nucleophilic substitution reactions.
Scientific Research Applications
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of high-performance coatings, lubricants, and fire-resistant materials.
Mechanism of Action
The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The extensive fluorination provides a high degree of hydrophobicity, allowing it to interact with and stabilize hydrophobic surfaces and interfaces. The phosphate group can form hydrogen bonds and ionic interactions, contributing to its functionality in various applications.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with structurally related fluorinated phosphates, focusing on chain length, fluorine content, and functional groups.
Table 1: Key Properties of Selected Fluorinated Phosphates
*Estimated based on molecular formula.
Key Research Findings
(a) Chain Length and Fluorination Degree
- Longer fluorinated chains (e.g., C14 in the target compound) enhance hydrophobicity and thermal stability compared to shorter-chain analogs like CAS 678-41-1 (C10 chains).
- The trisubstituted phosphate (CAS 106554-16-9) exhibits higher viscosity and film-forming capacity due to three fluorinated chains, making it superior in lubricant applications .
(b) Functional Group Modifications
- Hydroxyl-containing derivatives (e.g., CAS 94158-70-0) demonstrate improved solubility in polar solvents but reduced environmental persistence compared to fully fluorinated analogs .
- Branched fluorinated chains with CF₃ groups (e.g., CAS 54009-73-3) show lower melting points and enhanced compatibility with organic polymers .
(c) Environmental and Toxicological Profiles
- All PFAPs are persistent organic pollutants (POPs) due to C-F bond stability. Longer-chain compounds (C14) are prioritized for regulatory restrictions under the Stockholm Convention .
- Shorter-chain PFAPs (C6–C10) are increasingly used as alternatives but still pose risks of generating toxic perfluorooctanoic acid (PFOA) via degradation .
Biological Activity
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate (referred to as BPFHP) is a per- and polyfluoroalkyl substance (PFAS) notable for its unique chemical structure and properties. PFAS compounds are characterized by their carbon-fluorine bonds which confer exceptional stability and resistance to degradation. This stability has led to widespread use in industrial applications but has also raised concerns regarding their environmental persistence and potential biological effects.
Chemical Structure
BPFHP contains a long chain of fluorinated carbon atoms bonded to a phosphate group. Its molecular formula can be represented as follows:
Biological Activity
Research into the biological activity of BPFHP has primarily focused on its toxicological effects and interactions with biological systems. The following sections summarize key findings from various studies.
Toxicological Effects
- Endocrine Disruption : BPFHP has been linked to endocrine disruption in various studies. Exposure to PFAS compounds can interfere with hormonal signaling pathways which may lead to reproductive and developmental issues in both animals and humans .
- Immune System Impact : Epidemiological studies suggest that PFAS exposure is associated with immune system alterations. This includes reduced vaccine response and increased susceptibility to infections .
- Liver Toxicity : Research indicates that long-chain PFAS compounds can accumulate in the liver and may cause hepatotoxicity. Studies have shown elevated liver enzymes in exposed populations .
Case Studies
Several case studies have investigated the effects of BPFHP and similar PFAS compounds:
- Case Study 1 : A study conducted on laboratory animals exposed to BPFHP showed significant changes in liver function markers compared to control groups. The study highlighted the potential for liver damage and metabolic disruptions as a result of prolonged exposure.
- Case Study 2 : An epidemiological study focusing on a community with known PFAS contamination found correlations between BPFHP levels in blood samples and increased incidence of thyroid disease among residents.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of BPFHP:
| Study | Exposure Type | Biological Effect | Findings |
|---|---|---|---|
| Animal Study 1 | In vivo | Liver toxicity | Elevated liver enzymes observed |
| Epidemiological Study | Human exposure | Endocrine disruption | Increased thyroid disease incidence |
| Laboratory Study | In vitro | Immune response alteration | Reduced vaccine efficacy noted |
The mechanisms by which BPFHP exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Receptor Binding : Interaction with nuclear hormone receptors leading to altered gene expression.
- Oxidative Stress : Induction of oxidative stress pathways resulting in cellular damage.
- Cell Membrane Integrity : Disruption of cell membrane integrity due to its amphiphilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
